molecular formula C20H23NO4 B190833 Corydine CAS No. 476-69-7

Corydine

Cat. No. B190833
CAS RN: 476-69-7
M. Wt: 341.4 g/mol
InChI Key: IDQUPXZJURZAGF-ZDUSSCGKSA-N
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Scientific Research Applications

  • Anticancer Properties : Corydine has shown effectiveness in inhibiting the proliferation of lung cancer cells and inducing apoptosis. This was observed in a study on the effects of Corydine on lung adenocarcinoma NCI-H446 cells (L. Rong et al., 2016).

  • Mu Opioid Receptor Agonist : Corydine has been identified as a novel mu opioid receptor agonist, which indicates its potential for developing new analgesics. This discovery was made through a combination of in silico and pharmacological approaches (T. Kaserer et al., 2020).

  • Cholinesterase Inhibitor : In a study focusing on memory enhancers used in Danish folk medicine, Corydine was found to inhibit butyrylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (A. Adsersen et al., 2007).

  • Anti-Inflammatory Effects : Corydine, along with other alkaloids, has been reported in a review of the medicinal plant Dicranostigma leptodum, which is used for treating tuberculosis and inflammation (W. Ting, 2013).

  • Anti-HIV Potential : A study on Croton echinocarpus revealed that Corydine displayed significant in vitro anti-HIV potential, inhibiting HIV-1 reverse transcriptase enzyme activity (N. Ravanelli et al., 2016).

  • DNA Damaging Activity : Corydine was isolated from Stephania dinklagei and demonstrated DNA damaging activity, which could have implications for cancer therapy (A. Gören et al., 2003).

  • Antiprotozoal Activities : Alkaloids from Stephania dinklagei, including Corydine, were evaluated for their antiprotozoal activities. This highlights the potential of Corydine in treating diseases caused by protozoan parasites (M. Camacho et al., 2000).

Future Directions

While Corydine has shown promising biological activities, more research is needed to fully understand its biosynthetic pathways and potential therapeutic applications. Further studies could also explore its potential as a novel mu opioid receptor agonist7.


properties

IUPAC Name

(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUPXZJURZAGF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5964-79-4 (hydrochloride)
Record name Corydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00963883
Record name 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corydine

CAS RN

476-69-7
Record name (+)-Corydine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O1D15OP5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,040
Citations
T Kaserer, T Steinacher, R Kainhofer, F Erli, S Sturm… - Scientific reports, 2020 - nature.com
… corydine and corydaline, as new MOR agonists that produce antinociceptive effects in mice after subcutaneous administration via a MOR-dependent mechanism. Furthermore, corydine …
Number of citations: 20 www.nature.com
Y KONDA, Y IMAI, H HOJO, T ENDO… - Journal of pharmacobio …, 1990 - jstage.jst.go.jp
The aporphine alkaloids, dicentrine, glaucine, corydine, and apomorphine were shown to have inhibitory activity against several mouse tumor cell lines, leukemia P388 and L1210, …
Number of citations: 58 www.jstage.jst.go.jp
DH Hey, AL Palluel - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
THE isomeric alkaloids corydine and isocorydine, which often appear together in various plants of the Corydalis, Dicentra, and Glaucium species, are 3: 4: 5: 6-tetra-substituted …
Number of citations: 12 pubs.rsc.org
S Zielińska, M Dziągwa-Becker, E Piątczak… - Molecules, 2020 - mdpi.com
Corydalis and Pseudofumaria are two closely related genera from the Papaveraceae subfamily Fumarioideae with Corydalis solida (C. solida) and Pseudofumaria lutea (P. lutea) as …
Number of citations: 4 www.mdpi.com
J Slavík, L Slavíková - Collection of Czechoslovak Chemical …, 1979 - cccc.uochb.cas.cz
… In addition to this we also found glaucine, isolated earIier20, then corydine, trace amounts of bulbocapnine methiodide and several other unidentified alkaloids. In addition to this we …
Number of citations: 49 cccc.uochb.cas.cz
HG Kiryakov, E Iskrenova, B Kuzmanov… - Planta …, 1981 - thieme-connect.com
A new 4, 5-dioxoaporphine, named corydione, was isolated from the whole herb of Corydalis bulbosa (L.) Dc (Papaveraceae), together with dehydronantenine,(-)-stylopine,(+)-…
Number of citations: 22 www.thieme-connect.com
A Adsersen, A Kjølbye, O Dall, AK Jäger - Journal of ethnopharmacology, 2007 - Elsevier
… corydine inhibited butyrylcholinesterase in a dose-dependent manner with an IC 50 value of 52 ± 4 μM. Corydaline was considered inactive against butyrylcholinesterase and corydine …
Number of citations: 111 www.sciencedirect.com
AP Deng, Y Zhang, L Zhou, CZ Kang, CG Lv, LP Kang… - Phytochemistry, 2021 - Elsevier
The genus Corydalis is a botanical source of various pharmaceutically active components. Its member species have been widely used in traditional medicine systems in Southeast Asia, …
Number of citations: 16 www.sciencedirect.com
RHF Manske - Canadian Journal of Research, 1939 - cdnsciencepub.com
… The presence of isocorydine in the plant under consideration is of interest in that it has hitherto been found only in tw-o plants (2,4) and then onry in association with corydine. …
Number of citations: 15 cdnsciencepub.com
SA Ross, T Gözler, AJ Freyer, M Shamma… - Journal of Natural …, 1986 - ACS Publications
… of corydinemethine (1) exhibited a small molecular ion m!z 355 and base peak mtz 58 due to the dimethyliminimum cation. The structural problem for corydine- … ( + )-Corydine was first …
Number of citations: 17 pubs.acs.org

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